4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide
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Description
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
One of the significant applications of thiazolidinone derivatives is in the field of antitumor research. A study developed a preparative procedure for the synthesis of thiazolidinone derivatives, which demonstrated moderate antitumor activity against various malignant tumor cells. The UO31 renal cancer cell line was notably sensitive to these compounds, highlighting their potential as antitumor agents (Horishny & Matiychuk, 2020).
Photodynamic Therapy Applications
Another research avenue explores the use of thiazolidinone derivatives in photodynamic therapy (PDT), a treatment method for cancer. A study synthesized new zinc phthalocyanine derivatives substituted with thiazolidinone groups, showing significant photophysical and photochemical properties ideal for PDT. These derivatives displayed high singlet oxygen quantum yields, essential for effective Type II photodynamic therapy mechanisms, suggesting their utility in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Activity
Thiazolidinone derivatives have also been investigated for their antimicrobial and antifungal properties. A study synthesized a series of thiazolidinone derivatives incorporating a thiazole ring, which were tested against various bacterial and fungal strains. These compounds showed significant inhibitory action, offering a new therapeutic approach for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antioxidant, Analgesic, and Anti-Inflammatory Potential
Further research has expanded into evaluating the antioxidant, analgesic, and anti-inflammatory potential of thiazolidinone and related derivatives. A study focused on the computational and pharmacological evaluation of these derivatives, demonstrating their efficacy in tumor inhibition and toxicity assessment. Specifically, certain compounds exhibited binding and inhibitory effects across various assays, underscoring their pharmacological potential (Faheem, 2018).
Properties
IUPAC Name |
4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-12-9-16(21-26-12)20-17(23)7-4-8-22-18(24)15(28-19(22)27)11-13-5-3-6-14(10-13)25-2/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,20,21,23)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJOKOIBXSMMG-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)OC)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.